![molecular formula C22H14F3N5OS2 B2491025 2-{[5-cyano-4-(trifluoromethyl)-[2,3'-bipyridine]-6-yl]sulfanyl}-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide CAS No. 625377-03-9](/img/structure/B2491025.png)
2-{[5-cyano-4-(trifluoromethyl)-[2,3'-bipyridine]-6-yl]sulfanyl}-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-cyano-4-(trifluoromethyl)-[2,3’-bipyridine]-6-yl]sulfanyl}-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide is a complex organic compound characterized by its unique structure, which includes a bipyridine core, a trifluoromethyl group, and a cyclopenta[b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-cyano-4-(trifluoromethyl)-[2,3’-bipyridine]-6-yl]sulfanyl}-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide typically involves multiple steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives. This step often requires a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, under inert conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a suitable catalyst.
Formation of the Cyclopenta[b]thiophene Moiety: This moiety can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable dienophile.
Final Coupling and Functionalization: The final step involves coupling the bipyridine and cyclopenta[b]thiophene moieties, followed by functionalization to introduce the cyano and acetamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano groups, converting them to primary amines.
Substitution: The bipyridine core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a ligand for metal complexes can be explored. These metal complexes may exhibit interesting biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as a drug candidate. Its ability to interact with biological targets, such as enzymes or receptors, can be investigated for therapeutic purposes.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials. Its electronic properties make it suitable for applications in electronic devices.
Mechanism of Action
The mechanism of action of 2-{[5-cyano-4-(trifluoromethyl)-[2,3’-bipyridine]-6-yl]sulfanyl}-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide depends on its specific application. For instance, as a ligand in metal complexes, it can coordinate to metal ions through its nitrogen and sulfur atoms, forming stable complexes that can interact with biological targets. These interactions may involve inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- **2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide
Uniqueness
The uniqueness of 2-{[5-cyano-4-(trifluoromethyl)-[2,3’-bipyridine]-6-yl]sulfanyl}-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide lies in its combination of a bipyridine core, a trifluoromethyl group, and a cyclopenta[b]thiophene moiety. This combination imparts unique electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-pyridin-3-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N5OS2/c23-22(24,25)16-7-17(12-3-2-6-28-10-12)29-20(15(16)9-27)32-11-19(31)30-21-14(8-26)13-4-1-5-18(13)33-21/h2-3,6-7,10H,1,4-5,11H2,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTKNUJDTPATLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=C(C(=CC(=N3)C4=CN=CC=C4)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine](/img/structure/B2490945.png)

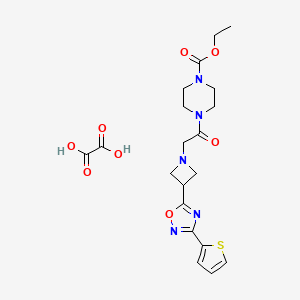
![(E)-N-[2-(1,3-Benzoxazol-2-YL)propyl]-2-phenylethenesulfonamide](/img/structure/B2490952.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2490953.png)
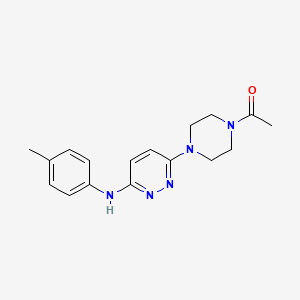
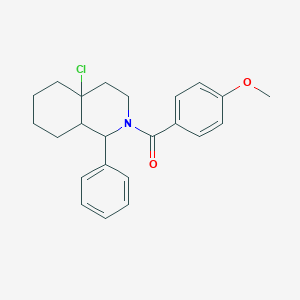
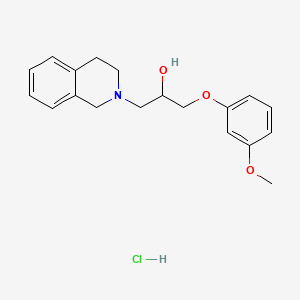

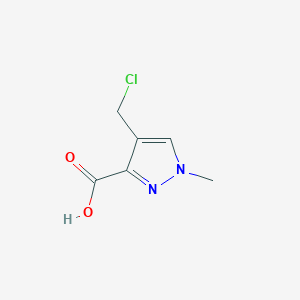
![N-(3-methoxyphenethyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2490960.png)


![7-Chloro-2-{[(prop-2-yn-1-yl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2490965.png)
